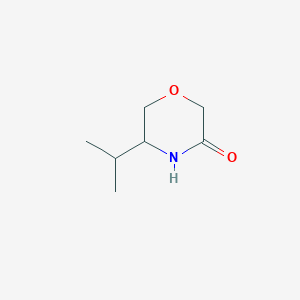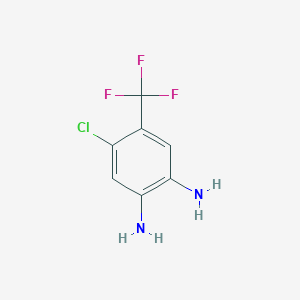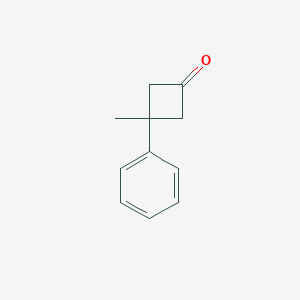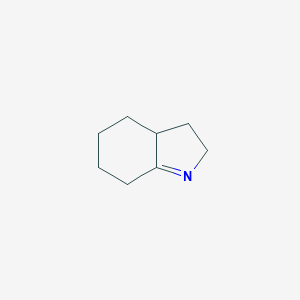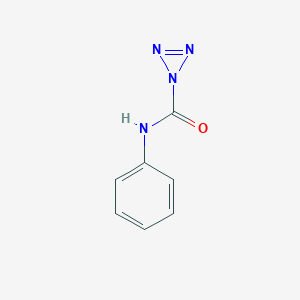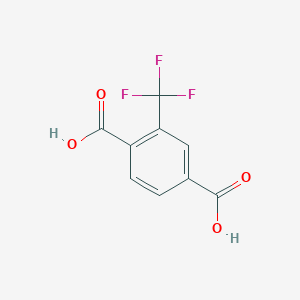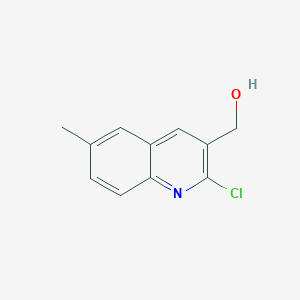
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied extensively for its potential therapeutic applications in scientific research.
作用機序
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is believed to exert its effects on the brain by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors and adrenergic receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate neurotransmitter release and affect neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in neuronal activity, and changes in gene expression. This compound has also been shown to affect various physiological processes, such as blood pressure, heart rate, and body temperature.
実験室実験の利点と制限
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-established pharmacological profile. It is also relatively stable and can be stored for long periods of time. However, this compound is not without limitations. It has low potency and efficacy compared to other drugs, and its effects can be variable and difficult to replicate.
将来の方向性
There are several potential future directions for research on 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as a tool for studying the mechanisms of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone can be synthesized from 3,4,5-trimethoxybenzaldehyde and piperazine through a series of chemical reactions. This process involves the use of reagents such as acetic anhydride, sodium acetate, and hydrochloric acid. The final product is obtained through recrystallization and purification.
科学的研究の応用
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the mechanisms of these receptors and their role in various neurological disorders.
特性
CAS番号 |
17766-68-6 |
|---|---|
分子式 |
C21H26N2O5 |
分子量 |
386.4 g/mol |
IUPAC名 |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-8-6-5-7-16(17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
InChIキー |
VZXZRWMCGPZELL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
その他のCAS番号 |
17766-68-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



